6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot multi-component reaction. This method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at 80°C . The use of disulfonic acid imidazolium chloroaluminate as a catalyst has been reported to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot multi-component reaction approach is scalable and can be adapted for industrial synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5g/mol |
IUPAC Name |
6-amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H24N4O3/c1-13-7-14(2)9-18(8-13)30-12-17-10-16(5-6-20(17)29-4)22-19(11-25)23(26)31-24-21(22)15(3)27-28-24/h5-10,22H,12,26H2,1-4H3,(H,27,28) |
InChI Key |
PZRVQJRZNTWLCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)OC)C |
Origin of Product |
United States |
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